molecular formula C23H22N2O4S2 B340661 1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole

1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole

Cat. No.: B340661
M. Wt: 454.6 g/mol
InChI Key: SUHBVRIOFBHUCX-UHFFFAOYSA-N
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Description

1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

The synthesis of 1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1H-indole with sulfonyl chloride derivatives under controlled conditions . The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

For industrial production, the process can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the compound .

Comparison with Similar Compounds

Similar compounds to 1-[3-(2,3-Dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole include other indole derivatives such as:

The uniqueness of this compound lies in its dual indoline structure connected by a sulfonyl bridge, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C23H22N2O4S2

Molecular Weight

454.6 g/mol

IUPAC Name

1-[3-(2,3-dihydroindol-1-ylsulfonyl)-4-methylphenyl]sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C23H22N2O4S2/c1-17-10-11-20(30(26,27)24-14-12-18-6-2-4-8-21(18)24)16-23(17)31(28,29)25-15-13-19-7-3-5-9-22(19)25/h2-11,16H,12-15H2,1H3

InChI Key

SUHBVRIOFBHUCX-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)S(=O)(=O)N4CCC5=CC=CC=C54

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)S(=O)(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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